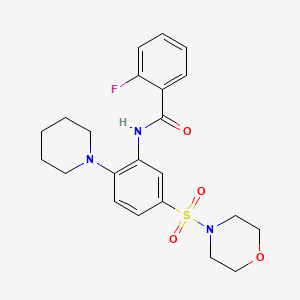
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as Miprocin or 4-HO-MiPT, is a synthetic psychedelic compound that was first synthesized by Alexander Shulgin in the 1980s. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, the active component of magic mushrooms. Miprocin has been studied for its potential as a research tool in the fields of neuroscience and pharmacology.
Mécanisme D'action
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one acts on the 5-HT2A receptor by binding to it and activating it. This leads to an increase in the levels of serotonin in the brain, which is associated with changes in mood, perception, and cognition. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has also been shown to produce behavioral effects, such as changes in locomotor activity and anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its relatively simple synthesis, its selective activation of the 5-HT2A receptor, and its ability to produce a range of biochemical and physiological effects. However, there are also limitations to its use, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are many potential future directions for research on 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one and its potential as a research tool in the fields of neuroscience and pharmacology.
Méthodes De Synthèse
The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-hydroxyindole with N-methylpyrrolidine and propionyl chloride. The resulting compound is then purified through a series of chemical processes to obtain the final product. The synthesis of 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one has been studied for its potential as a research tool in the fields of neuroscience and pharmacology. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes 3-(1-Methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one a valuable tool for studying the effects of 5-HT2A activation on brain function.
Propriétés
IUPAC Name |
3-(1-methylindol-3-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-6-2-3-7-15(14)17)8-9-16(19)18-10-4-5-11-18/h2-3,6-7,12H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVQCRWUNGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)










![1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7499719.png)